molecular formula C12H18N4O B2542082 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 953904-92-2

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide

Cat. No. B2542082
CAS RN: 953904-92-2
M. Wt: 234.303
InChI Key: NNLYTUZKLGZQDR-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide, also known as N-methylpiperidine-2-carboxamide, is an organic compound with a variety of industrial, medicinal, and research applications. It is a white, crystalline solid with a melting point of 159°C and a boiling point of 243°C. N-methylpiperidine-2-carboxamide is a versatile compound that can be used in the synthesis of a variety of compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Scientific Research Applications

Medicinal Chemistry and Drug Development

    Anti-Tubercular Agents: Research has shown that analogues of pyrazine and pyrazinamide, including N-phenylpyrazine-2-carboxamides, can exhibit higher anti-TB activity against Mycobacterium tuberculosis (MTB) . Investigating the anti-TB properties of this compound could lead to novel therapeutic agents.

    Muscarinic Receptor Antagonists: The compound can serve as a reactant for the synthesis of M3 muscarinic receptor antagonists . These antagonists play a crucial role in modulating cholinergic signaling and have implications in various diseases.

Organic Synthesis and Chemical Transformations

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide: can participate in diverse chemical reactions:

    C–C Bond Cleavage: Under specific conditions, this compound undergoes C–C bond cleavage to form N-(pyridin-2-yl)amides. The reaction is promoted by I2 and TBHP, resulting in mild and metal-free conditions . This synthetic pathway provides a convenient method for constructing amide bonds directly from starting materials.

    Imidate Formation: Synthetic protocols allow the conversion of the compound to N-(pyridin-2-yl)imidates . These imidates find applications in various fields, including coordination chemistry and bioorganic synthesis.

Herbicidal Activity

Substituted derivatives of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide have been investigated for herbicidal activity . Further exploration of their effects on plant growth and weed control could yield valuable insights.

properties

IUPAC Name

1-[3-(aminomethyl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-7-9-3-1-5-15-12(9)16-6-2-4-10(8-16)11(14)17/h1,3,5,10H,2,4,6-8,13H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLYTUZKLGZQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide

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